molecular formula C10H7F3O3 B11076929 3-hydroxy-5-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one

3-hydroxy-5-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one

Cat. No.: B11076929
M. Wt: 232.16 g/mol
InChI Key: SNYNOWJFHREDET-UHFFFAOYSA-N
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Description

3-hydroxy-5-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique trifluoromethyl group, is of particular interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Hydroxylation and Methylation: These functional groups can be introduced through selective hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its pharmacological effects, possibly as a lead compound for drug development.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-methyl-1-benzofuran-2(3H)-one: Lacks the trifluoromethyl group.

    3-hydroxy-5-methyl-3-(chloromethyl)-1-benzofuran-2(3H)-one: Contains a chloromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 3-hydroxy-5-methyl-3-(trifluoromethyl)-1-benzofuran-2(3H)-one makes it unique, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-(trifluoromethyl)-1-benzofuran-2-one

InChI

InChI=1S/C10H7F3O3/c1-5-2-3-7-6(4-5)9(15,8(14)16-7)10(11,12)13/h2-4,15H,1H3

InChI Key

SNYNOWJFHREDET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C2(C(F)(F)F)O

Origin of Product

United States

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